molecular formula C16H17NO B12608225 Phenol, 2-[(1-phenyl-3-butenyl)amino]- CAS No. 647017-90-1

Phenol, 2-[(1-phenyl-3-butenyl)amino]-

Cat. No.: B12608225
CAS No.: 647017-90-1
M. Wt: 239.31 g/mol
InChI Key: HFGLRJHLEQAORB-UHFFFAOYSA-N
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Description

Phenol, 2-[(1-phenyl-3-butenyl)amino]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a phenyl group attached to a butenyl chain, which is further connected to an amino group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1-phenyl-3-butenyl)amino]- typically involves the reaction of phenol with 1-phenyl-3-butenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-[(1-phenyl-3-butenyl)amino]- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures the efficient and consistent production of the compound. The industrial methods also focus on minimizing waste and environmental impact through the implementation of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1-phenyl-3-butenyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Phenol, 2-[(1-phenyl-3-butenyl)amino]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1-phenyl-3-butenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Phenol, 2-[(1-phenyl-3-butenyl)amino]- can be compared with other similar compounds, such as:

    Phenol: The basic structure with a hydroxyl group attached to an aromatic ring.

    Aniline: An aromatic amine with a similar amino group but without the phenolic hydroxyl group.

    Benzylamine: A compound with a benzyl group attached to an amino group, similar to the butenyl chain in the target compound.

The uniqueness of Phenol, 2-[(1-phenyl-3-butenyl)amino]- lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

CAS No.

647017-90-1

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(1-phenylbut-3-enylamino)phenol

InChI

InChI=1S/C16H17NO/c1-2-8-14(13-9-4-3-5-10-13)17-15-11-6-7-12-16(15)18/h2-7,9-12,14,17-18H,1,8H2

InChI Key

HFGLRJHLEQAORB-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2O

Origin of Product

United States

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